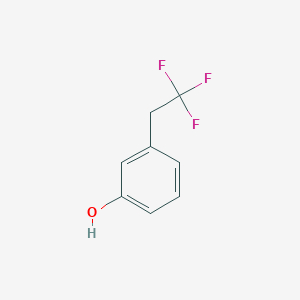

3-(2,2,2-Trifluoroethyl)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Several studies have described the synthesis of compounds similar to 3-(2,2,2-Trifluoroethyl)phenol:

Improved Synthesis Process : Zhang Zhi-hai (2010) reports an optimized process for synthesizing 3-trifluoromethyl phenol, a related compound, which includes steps such as nitration, reduction, diazotization, and hydrolysis to improve yield and purity (Zhang Zhi-hai, 2010).

Molecular Structure and Reactions : A study by Hasan and Shalaby (2016) describes the synthesis of a related compound, 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile, and its confirmation through various characterization techniques, providing insights into molecular geometry and reactions (Hasan & Shalaby, 2016).

Molecular Structure Analysis

The molecular structure of 3-(2,2,2-Trifluoroethyl)phenol and related compounds has been analyzed in several studies:

Vibrational Analysis : Kovács (2003) conducted a study on 3-trifluoromethylphenol, using quantum chemical calculations and vibrational spectroscopy to investigate its molecular geometry and vibrations (Kovács, 2003).

DFT Computational Studies : Hasan and Shalaby (2016) also utilized density functional theory (DFT) for analyzing the molecular structure of a related compound, providing a detailed comparison of its geometry in the ground state (Hasan & Shalaby, 2016).

Chemical Reactions and Properties

The compound's reactivity and chemical properties can be inferred from related studies:

- Reactivity with DNA : A study by Rasool et al. (2021) on related chalcones revealed strong interaction with DNA, indicating potential reactivity patterns for 3-(2,2,2-Trifluoroethyl)phenol derivatives (Rasool et al., 2021).

Physical Properties Analysis

Investigations into related compounds provide insights into the physical properties of 3-(2,2,2-Trifluoroethyl)phenol:

- Hydrogen Bonding and Structure : Kovács (1998) studied 2-trifluoromethylphenol, revealing weak intramolecular bifurcated hydrogen bonding and defined conformer structure, which could be similar in 3-(2,2,2-Trifluoroethyl)phenol (Kovács & Hargittai, 1998).

科学研究应用

Improved Synthesis Processes

- Research has focused on optimizing synthesis processes for trifluoromethyl phenols, which are crucial intermediates in medicine and pesticide production. Optimized synthesis pathways have led to improved yields and purity for these compounds (Zhang Zhi-hai, 2010).

Trifluoromethylation Techniques

- Innovative trifluoromethylation methods of phenol derivatives have been developed, including selective substitution and direct synthesis of aryl trifluoromethyl ethers, showcasing their utility in the synthesis of potent enzyme inhibitors and other functional molecules (H. Egami et al., 2015); (Jian-Bo Liu et al., 2015).

Application in Polymer Chemistry

- The synthesis and characterization of fluorinated polyimides using multifluoromethyl-substituted aromatic diamines have been explored. These materials exhibit remarkable properties such as high optical transparency, low dielectric constants, and excellent thermal stability, making them ideal for advanced electronic and optical applications (Liming Tao et al., 2009).

Advanced Material Synthesis

- Trifluoromethylphenols serve as precursors for the creation of novel materials, including peripherally tetra-substituted phthalocyanines. These compounds have been investigated for their electrochemical properties and potential applications in spectroelectrochemical technologies (Ayşe Aktaş Kamiloğlu et al., 2018).

Environmental Applications

- A notable study identified 3-(trifluoromethyl)phenol as a malodorous compound in a water supply incident, highlighting the importance of understanding and monitoring the environmental impact of organofluorine compounds (J. Quintana et al., 2019).

Biocatalysis in Fluorination

- Biocatalytic approaches have been developed for the trifluoromethylation of unprotected phenols, offering a greener alternative for introducing fluoroalkyl groups into organic molecules, which is beneficial for pharmaceuticals and agrochemicals (R. Simon et al., 2016).

属性

IUPAC Name |

3-(2,2,2-trifluoroethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4,12H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLPKNPGWGKEMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357107 |

Source

|

| Record name | 3-(2,2,2-trifluoroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoroethyl)phenol | |

CAS RN |

161611-53-6 |

Source

|

| Record name | 3-(2,2,2-trifluoroethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

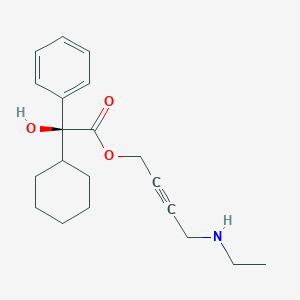

![N-Acetyl-N-[2-isopropyl-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B61926.png)

![Hydroxy-[(1S,2R,3S,4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]azanium;chloride](/img/structure/B61929.png)

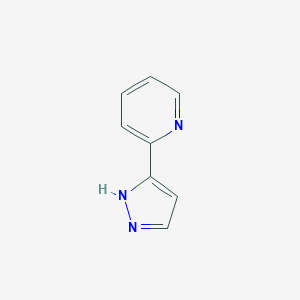

![4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester](/img/structure/B61933.png)

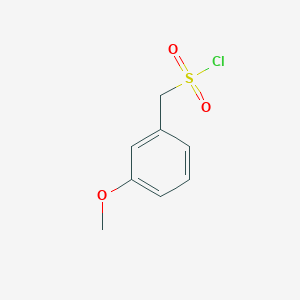

![Methyl 4-(methylthio)-2-([[2-(methylthio)-3-pyridyl]carbonyl]amino)butanoate](/img/structure/B61935.png)